(2-(1H-Pyrazol-1-yl)phenyl)boronic acid

Vue d'ensemble

Description

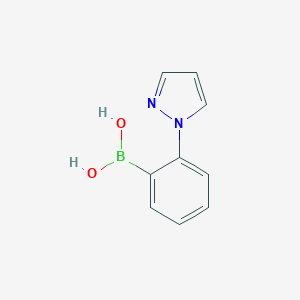

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazole moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 2-bromo-1-(1H-pyrazol-1-yl)benzene with a boronic acid derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromo compound reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: (2-(1H-Pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biphenyl derivatives.

Oxidation: Phenolic compounds.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially for targeted cancer therapies. Its boronic acid functionality allows it to form stable complexes with biomolecules, enhancing drug efficacy and selectivity against cancer cells. Research has indicated that derivatives of this compound exhibit potent anti-cancer properties by inhibiting key enzymes involved in tumor growth and proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that compounds containing the pyrazole moiety effectively inhibit COX-2, a target linked to inflammation and cancer progression. The incorporation of the boronic acid group enhances the binding affinity of these compounds to their targets, leading to improved therapeutic outcomes .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively utilized in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is essential for constructing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between aryl groups, facilitating the development of diverse chemical entities for research and industrial applications .

| Reaction Type | Description | Application Area |

|---|---|---|

| Suzuki-Miyaura | Forms carbon-carbon bonds between aryl groups | Pharmaceutical synthesis |

| Negishi Coupling | Involves coupling with organozinc reagents | Organic materials |

Biochemical Research

Enzyme Activity Studies

The ability of this compound to form reversible covalent bonds makes it valuable in studying enzyme activity and protein interactions. This property aids researchers in understanding metabolic pathways and developing inhibitors for specific enzymes involved in diseases like diabetes and cancer .

Case Study: Enzyme Inhibition

Research has shown that certain derivatives exhibit selective inhibition against enzymes such as p38 MAP kinase, which is implicated in inflammatory responses. This selectivity opens avenues for developing drugs targeting specific pathways without affecting others, minimizing side effects .

Sensor Development

Chemical Sensors

The compound's unique chemical properties enable its use in designing sensors for detecting specific ions or biomolecules. These sensors are crucial for environmental monitoring and safety applications, providing sensitive detection methods that can identify trace amounts of hazardous substances .

Mécanisme D'action

The mechanism of action of (2-(1H-Pyrazol-1-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the coupling or substitution processes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The pyrazole ring can act as a directing group, influencing the reactivity and selectivity of the reactions.

Comparaison Avec Des Composés Similaires

Phenylboronic acid: Lacks the pyrazole moiety, making it less versatile in certain reactions.

(2-Pyridyl)boronic acid: Contains a pyridine ring instead of a pyrazole, leading to different reactivity and applications.

(2-(1H-Pyrazol-1-yl)ethyl)boronic acid: Features an ethyl linker between the boronic acid and pyrazole, affecting its steric and electronic properties.

Uniqueness: (2-(1H-Pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric characteristics. This makes it particularly useful in selective cross-coupling reactions and in the design of boron-containing bioactive molecules.

Activité Biologique

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHBNO

Molecular Weight: 179.99 g/mol

CAS Number: 3296948

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols, which is crucial for modulating enzyme activity. This property is particularly significant in the context of proteases and kinases involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on phenylboronic acid derivatives indicates that these compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines, including ovarian and breast cancer cells. The antiproliferative effects are often linked to cell cycle arrest at specific phases, particularly G2/M phase, which is associated with increased caspase-3 activity—a key marker of apoptosis .

Case Studies

-

Antiproliferative Effects:

A study evaluating a series of phenylboronic acid derivatives found that this compound exhibited significant antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity . -

Mechanistic Insights:

Further mechanistic studies demonstrated that the compound triggers G2/M phase cell cycle arrest through the accumulation of p21, an inhibitor of cyclin-dependent kinases. This was accompanied by morphological changes indicative of mitotic catastrophe in treated cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other boronic acids and their derivatives. A summary table below illustrates the differences in activity among various compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5 - 20 | Induces apoptosis via caspase activation |

| 3-Fluoro-6-formylphenylboronic acid | 10 - 30 | G2/M phase arrest |

| Benzoxaborole derivative | 15 - 25 | Inhibits proteasome activity |

Applications in Research

This compound is being investigated for its potential applications beyond oncology, including:

- Enzyme Inhibition: Its ability to inhibit serine proteases has been explored, which could lead to therapeutic strategies for diseases characterized by excessive protease activity.

- Carbon Capture: Recent research has also suggested that boronic acids may have applications in carbon capture technologies due to their unique reactivity with CO .

Propriétés

IUPAC Name |

(2-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVJVONZOSLZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391180 | |

| Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-18-2 | |

| Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.